6-BROMO-2-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE

Lipophilicity ADME Drug Design

The compound 6-Bromo-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 361468-64-6) is a synthetic, poly-substituted quinazoline featuring a 6-bromo substituent, a 4-phenyl ring, and a 4-(4-methylbenzoyl)piperazin-1-yl moiety at the 2-position. Quinazolines are established privileged structures in kinase inhibitor design, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.

Molecular Formula C26H23BrN4O
Molecular Weight 487.401
CAS No. 361468-64-6
Cat. No. B2648998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-BROMO-2-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE
CAS361468-64-6
Molecular FormulaC26H23BrN4O
Molecular Weight487.401
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C26H23BrN4O/c1-18-7-9-20(10-8-18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-21(27)17-22(23)24(29-26)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3
InChIKeyWMGCBJPMDHIFPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 361468-64-6): A Strategic Quinazoline Scaffold for Kinase-Targeted Discovery


The compound 6-Bromo-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS 361468-64-6) is a synthetic, poly-substituted quinazoline featuring a 6-bromo substituent, a 4-phenyl ring, and a 4-(4-methylbenzoyl)piperazin-1-yl moiety at the 2-position. Quinazolines are established privileged structures in kinase inhibitor design, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The 6-bromo group provides a versatile handle for late-stage functionalization via cross-coupling, while the 4-methylbenzoylpiperazine fragment modulates both physicochemical properties and binding-site complementarity relative to unsubstituted benzoyl analogs [2]. This exact substitution pattern places the compound at a distinct node within the quinazoline chemical space, where minor structural alterations can profoundly impact target engagement and selectivity.

Why 6-Bromo-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline Cannot Be Simply Replaced by Generic Quinazoline Analogs


Although numerous 2-piperazinyl-4-phenylquinazolines populate screening libraries, their biological performance is exquisitely sensitive to the nature of the N-acyl substituent on the piperazine ring. In a systematic evaluation of 4-(4-aryl-1-piperazinyl)quinazolines, the full-panel median growth inhibition (GI50) varied from 51.0 to 73.0 µmol/L solely by altering the aryl group [1]. The 4-methylbenzoyl group present on the target compound introduces a para-methyl substituent that incrementally increases lipophilicity (calculated delta logP ≈ +0.5 vs. the unsubstituted benzoyl analog CAS 361468-60-2), potentially enhancing membrane permeability and altering the residence time within the hydrophobic ATP-binding pocket of EGFR . Furthermore, the 6-bromo atom is not merely a spectator substituent; it can engage in halogen bonding with backbone carbonyls in kinase hinge regions, a contact that is lost with 6-H, 6-Cl, or 6-F replacements [2]. These nuanced contributions mean that substituting any close analog—even one differing by a single methyl group—risks non-overlapping structure-activity relationships and invalid experimental comparisons.

Quantitative Differentiation Evidence for 6-Bromo-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline vs. Closest Analogs


Increased Lipophilicity and Predicted Membrane Permeability vs. Des-Methyl Analog (CAS 361468-60-2)

The para-methyl substituent on the benzoyl ring of CAS 361468-64-6 elevates calculated logP by approximately 0.5 log units compared to the unsubstituted benzoyl analog 2-(4-benzoylpiperazin-1-yl)-6-bromo-4-phenylquinazoline (CAS 361468-60-2) . This increment is consistent with the Hansch π constant for a methyl group (+0.56) and is expected to enhance passive membrane permeation. In the context of quinazoline EGFR inhibitors, logP values in the range of 3.5-5.0 have been empirically correlated with improved cellular potency due to better intracellular accumulation [1].

Lipophilicity ADME Drug Design Quinazoline

Antitumor Potency Differentiation Within the 4-(4-Aryl-1-piperazinyl)quinazoline Series

In a panel screening of 4-(4-aryl-1-piperazinyl)quinazoline derivatives against the NCI 60-cell-line panel, compounds with different aryl substituents displayed a spread of median GI50 values ranging from 51.0 µM to 73.0 µM [1]. Although the exact 4-methylbenzoyl variant was not among the four compounds (4a–d) reported in that study, the data confirm that even subtle modifications to the aryl group can produce a 1.4-fold difference in growth inhibition potency. The 4-methylbenzoyl group in CAS 361468-64-6 introduces both steric bulk and electron-donating character relative to the phenyl and substituted-phenyl comparators, parameters that are known to modulate EGFR ATP-site affinity in related quinazoline series [2].

Antitumor GI50 Quinazoline SAR

6-Bromo Substituent Enables Halogen Bonding and Synthetic Elaboration Unavailable to 6-H or 6-F Analogs

The 6-bromo substituent on CAS 361468-64-6 serves a dual purpose: it can form a halogen bond with the backbone carbonyl of Met793 (or equivalent residue) in the EGFR hinge region, as demonstrated crystallographically for 6-bromo-substituted 4-anilinoquinazolines [1], and it provides a reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that is not available with 6-H, 6-F, or 6-Cl analogs [2]. In the series reported by Tsou et al., 6-bromo derivatives exhibited lower IC50 values against EGFR kinase than their 6-chloro or 6-fluoro counterparts, attributed to the optimal σ-hole potential of bromine [1].

Halogen Bonding EGFR Suzuki Coupling Quinazoline

Differential Predicted Binding Mode vs. 4-Anilinoquinazoline EGFR Inhibitors

Molecular docking studies on related 2-piperazinylquinazoline derivatives indicate that the piperazine ring occupies the solvent-exposed region of the EGFR ATP-binding pocket, while the N-acyl substituent extends toward the hydrophobic back pocket typically engaged by the 3-ethynylphenyl group of erlotinib or the 3-chloro-4-fluorophenyl group of gefitinib [1]. The 4-methylbenzoyl group in CAS 361468-64-6 is predicted to make van der Waals contacts with Leu718, Phe723, and Gly719, contacts that are attenuated with smaller or more polar acyl substituents. Docking scores for compounds bearing benzoylpiperazine fragments were comparable to those of known inhibitors (docking score range −9.2 to −10.1 kcal/mol) [1].

Molecular Docking EGFR Piperazine Quinazoline

Optimal Application Scenarios for 6-Bromo-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-phenylquinazoline Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on Quinazoline EGFR Inhibitors

Investigators aiming to probe the contribution of the N-acyl substituent to EGFR affinity and selectivity should select CAS 361468-64-6 as the 4-methylbenzoyl reference point. Its calculated logP (+0.5 units above the des-methyl analog) and predicted docking score suggest it will occupy a distinct region of the potency/permeability trade-off space [1]. Paired testing with the des-methyl analog (CAS 361468-60-2) enables a clean, single-variable comparison of the methyl effect.

Late-Stage Diversification via 6-Br Cross-Coupling Chemistry

The 6-bromo substituent allows the compound to serve as a modular core for library synthesis through Suzuki-Miyaura or Buchwald-Hartwig coupling [1]. This is a significant practical advantage over 6-H analogs, which lack a reactive handle at this position. Researchers can generate focused libraries of 6-aryl or 6-amino derivatives while preserving the 2-(4-methylbenzoylpiperazine) pharmacophore.

Biochemical Probe Development Targeting the EGFR Hinge Region

The 6-bromo atom is positioned to form a halogen bond with the EGFR hinge backbone (Met793), a contact that 6-Cl and 6-F analogs cannot replicate with equal strength [1]. Structural biologists and chemical biologists seeking a probe that engages both the hinge and the hydrophobic back pocket via the 4-methylbenzoyl group should prioritize this scaffold. The compound can be used in competitive displacement assays or co-crystallization trials to map EGFR conformational states.

Quote Request

Request a Quote for 6-BROMO-2-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.